7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid
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Overview
Description
7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a fluorinated derivative of acridine, a heterocyclic compound known for its diverse applications in medicinal chemistry and material science. The compound has a molecular formula of C14H12FNO2 and a molecular weight of 245.25 g/mol . It is primarily used in scientific research, particularly in the fields of proteomics and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core structure.
Fluorination: Introduction of the fluorine atom at the 7th position of the acridine ring.
Carboxylation: Addition of the carboxylic acid group at the 9th position.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.
Substitution: The fluorine atom or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized acridine compounds .
Scientific Research Applications
7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its fluorinated acridine core. This interaction can modulate biological pathways, leading to its observed effects in scientific studies .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound, known for its wide range of applications.
9-Aminoacridine: Used in the treatment of neurodegenerative diseases.
7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid: A chlorinated analog with similar properties.
Uniqueness
7-Fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroacridine-9-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWXZCMEDNUVEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C(C=C3)F)C(=C2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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